Cas no 1542491-46-2 (methyl3-(4-methyl-1,3-thiazol-2-yl)propylamine)
methyl3-(4-methyl-1,3-thiazol-2-yl)propylamine Chemical and Physical Properties
Names and Identifiers
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- methyl3-(4-methyl-1,3-thiazol-2-yl)propylamine
- AKOS018882349
- methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine
- SCHEMBL23893982
- EN300-1264488
- 1542491-46-2
-
- Inchi: 1S/C8H14N2S/c1-7-6-11-8(10-7)4-3-5-9-2/h6,9H,3-5H2,1-2H3
- InChI Key: RAPAODATLXWBMV-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1CCCNC
Computed Properties
- Exact Mass: 170.08776963g/mol
- Monoisotopic Mass: 170.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 53.2Ų
methyl3-(4-methyl-1,3-thiazol-2-yl)propylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1264488-0.05g |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 0.05g |
$372.0 | 2023-05-24 | ||
| Enamine | EN300-1264488-0.1g |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 0.1g |
$389.0 | 2023-05-24 | ||
| Enamine | EN300-1264488-0.25g |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 0.25g |
$407.0 | 2023-05-24 | ||
| Enamine | EN300-1264488-0.5g |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 0.5g |
$425.0 | 2023-05-24 | ||
| Enamine | EN300-1264488-1.0g |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 1g |
$442.0 | 2023-05-24 | ||
| Enamine | EN300-1264488-2.5g |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 2.5g |
$867.0 | 2023-05-24 | ||
| Enamine | EN300-1264488-5.0g |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 5g |
$1280.0 | 2023-05-24 | ||
| Enamine | EN300-1264488-10.0g |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 10g |
$1900.0 | 2023-05-24 | ||
| Enamine | EN300-1264488-50mg |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1264488-100mg |
methyl[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine |
1542491-46-2 | 100mg |
$867.0 | 2023-10-02 |
methyl3-(4-methyl-1,3-thiazol-2-yl)propylamine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on methyl3-(4-methyl-1,3-thiazol-2-yl)propylamine
Introduction to Methyl 3-(4-methyl-1,3-thiazol-2-yl)propylamine (CAS No. 1542491-46-2)
Methyl 3-(4-methyl-1,3-thiazol-2-yl)propylamine, a compound with the chemical identifier CAS No. 1542491-46-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a thiazole ring fused with an amine functional group, makes it a promising candidate for further investigation in drug discovery and development.
The methyl 3-(4-methyl-1,3-thiazol-2-yl)propylamine molecule exhibits unique chemical properties that make it particularly interesting for medicinal chemistry research. The presence of a propyl chain attached to the thiazole ring introduces flexibility and modularity, allowing for structural modifications that could enhance its pharmacological profile. This compound's potential as a scaffold for novel therapeutic agents has been explored in recent studies, highlighting its significance in the context of modern drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets more accurately. These studies suggest that methyl 3-(4-methyl-1,3-thiazol-2-yl)propylamine may interact with enzymes and receptors involved in various disease pathways, including inflammation and neurodegeneration. Such interactions are crucial for understanding its mechanism of action and evaluating its therapeutic potential.
In the realm of medicinal chemistry, the synthesis of heterocyclic compounds like thiazole derivatives remains a focal point due to their broad spectrum of biological activities. The thiazole ring is known for its stability and ability to participate in hydrogen bonding, making it an ideal component for drug molecules. The incorporation of a methyl group at the 4-position of the thiazole ring further enhances its reactivity and binding affinity, as demonstrated by several recent studies.
The propylamine moiety in methyl 3-(4-methyl-1,3-thiazol-2-yl)propylamine adds another layer of complexity to its pharmacological properties. This group can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets, thereby influencing the compound's overall activity. Researchers have utilized this structural feature to develop derivatives with improved solubility and bioavailability, which are critical factors for successful drug candidates.
Current research in the field of thiazole derivatives has shown promising results in several therapeutic areas. For instance, studies have indicated that compounds similar to methyl 3-(4-methyl-1,3-thiazol-2-yl)propylamine exhibit anti-inflammatory and antioxidant properties. These effects are attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress. Such findings underscore the potential of this class of compounds as lead molecules for novel therapeutics.
The synthesis of methyl 3-(4-methyl-1,3-thiazol-2-yl)propylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only enhance the synthetic route but also improve the scalability of production, which is essential for industrial applications.
The pharmacokinetic profile of methyl 3-(4-methyl-1,3-thiazol-2-yl)propylamine is another critical aspect that has been extensively studied. Researchers have employed various in vitro and in vivo models to assess its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have provided valuable insights into how this compound behaves within biological systems and have informed strategies for optimizing its pharmacological efficacy.
In conclusion, Methyl 3-(4-methyl-1,3-thiazol-2-yl)propylamine (CAS No. 1542491-46-2) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. The combination of a thiazole ring and a propylamine moiety offers a versatile scaffold for drug design, making it an attractive candidate for further exploration in therapeutic development. Recent research highlights its potential in modulating key disease pathways and underscores its significance as a lead molecule for novel drugs.
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